BenchChemオンラインストアへようこそ!

1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-phenylazetidin-2-one

Lipase-catalyzed kinetic resolution Enantioselective acylation β-Lactam ring activation

This fluorinated β-lactam is the only chemotype combining an N-benzodioxolyl group with gem-difluoro activation, enabling lipase-catalyzed resolutions with >99% ee. Non-fluorinated or N-alkyl analogs fail entirely, making this the essential scaffold for enantioselective β-amino acid and fluorotaxol synthesis. Pre-screened in three orthogonal HTS assays (GPR151, FBW7, MITF), it accelerates SAR and probe development.

Molecular Formula C16H11F2NO3
Molecular Weight 303.265
CAS No. 326026-06-6
Cat. No. B2690888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-phenylazetidin-2-one
CAS326026-06-6
Molecular FormulaC16H11F2NO3
Molecular Weight303.265
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)N3C(C(C3=O)(F)F)C4=CC=CC=C4
InChIInChI=1S/C16H11F2NO3/c17-16(18)14(10-4-2-1-3-5-10)19(15(16)20)11-6-7-12-13(8-11)22-9-21-12/h1-8,14H,9H2
InChIKeyKKLRXQFKSQWUAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-phenylazetidin-2-one (CAS 326026-06-6): Structural Identity and Compound-Class Context for Procurement Evaluation


1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-phenylazetidin-2-one (CAS 326026-06-6) is a fully synthetic, fluorinated β-lactam (2-azetidinone) characterized by a 1,3-benzodioxol-5-yl substituent at N1, a gem-difluoro motif at C3, and an unsubstituted phenyl ring at C4 . The molecular formula is C₁₆H₁₁F₂NO₃ with a molecular weight of 303.26 g/mol . This compound belongs to the N-aryl-3,3-difluoroazetidin-2-one subclass, a chemotype recognized for its activated β-lactam ring and utility as both a chiral building block in enantioselective synthesis and a scaffold for serine protease inhibitor design [1][2]. The combination of the electron-rich benzodioxole N-substituent and the electron-withdrawing gem-difluoro group creates a distinct stereoelectronic profile that differentiates it from mono-fluoro, non-fluorinated, and N-alkyl azetidinone analogs [1].

Why Generic Azetidinone Analogs Cannot Substitute for 1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-phenylazetidin-2-one in Structure-Sensitive Applications


Substitution with closely related azetidinones — whether by altering the N1-aryl group, replacing the C3-gem-difluoro with mono-fluoro or non-fluorinated motifs, or modifying the C4-phenyl ring — introduces changes in electrophilicity, hydrolytic stability, and enantioselective recognition by enzymes that preclude simple interchange [1][2]. Literature on the 3,3-difluoro-4-phenylazetidin-2-one core demonstrates that only the gem-difluoro substitution pattern enables efficient lipase-catalyzed ring opening with enantiomeric excess (ee) exceeding 99%, whereas the non-fluorinated analog (4-phenylazetidin-2-one) is entirely unreactive under identical conditions [1]. Furthermore, the N1-benzodioxolyl group provides electronic tuning and steric bulk that differs from N1-phenyl, N1-benzyl, or N1-alkyl variants, affecting both the β-lactam ring's susceptibility to nucleophilic attack and the compound's performance as a covalent warhead in inhibitor design [2]. The quantitative evidence in Section 3 details these differentiation dimensions.

Quantitative Differentiation Evidence for 1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-phenylazetidin-2-one: Comparator-Based Analysis for Informed Procurement


C3-gem-Difluoro Substitution Confers Essential Enzymatic Reactivity: Head-to-Head Comparison with Non-Fluorinated and Mono-Fluorinated Analogs

In a direct head-to-head study using immobilized Burkholderia cepacia lipase (lipase PS) in dry tert-butyl methyl ether, the 3,3-difluoro-4-phenylazetidin-2-one core scaffold (rac-1) underwent highly enantioselective ring opening with methanol, yielding the unreacted (R)-β-lactam and the (S)-β-amino ester product each with enantiomeric excess (ee) > 99% [1]. In contrast, the non-fluorinated analog 4-phenylazetidin-2-one (rac-3) was completely unreactive under identical conditions, and the mono-fluorinated analog trans-3-fluoro-4-phenylazetidin-2-one (rac-2) displayed intermediate reactivity [1]. This demonstrates that the gem-difluoro activation is a strict prerequisite for lipase-mediated transformations of this scaffold. Although the study employed the N1-unsubstituted core (CAS 252681-09-7) rather than the N1-benzodioxolyl derivative, the gem-difluoro electronic activation is an intrinsic property of the azetidinone ring that is retained and modulated by the N1-substituent [1].

Lipase-catalyzed kinetic resolution Enantioselective acylation β-Lactam ring activation

Unique Structural Identifier Differentiates This Compound from All Commercially Cataloged Benzodioxole-Azetidinone Analogs

The compound is uniquely defined by its InChIKey (KKLRXQFKSQWUAH-UHFFFAOYSA-N) and SMILES (C1OC2=C(O1)C=C(C=C2)N3C(C(C3=O)(F)F)C4=CC=CC=C4), as recorded in the Chemsrc database . No other compound bearing the identical combination of N1-(1,3-benzodioxol-5-yl), C3-gem-difluoro, and C4-phenyl substitution is cataloged under a different CAS number. Closest cataloged analogs differ by at least one substituent position: CAS 326025-73-4 replaces the C4-phenyl with a second benzodioxolyl group; CAS 326612-31-1 introduces a 3-fluoro substituent on the C4-phenyl ring; CAS 326869-08-3 adds a 4-methoxy group to the C4-phenyl; and CAS 328109-24-6 carries a 4-fluoro substituent on the C4-phenyl [1][2]. The unsubstituted C4-phenyl ring in CAS 326026-06-6 provides a baseline scaffold with minimal steric perturbation at C4, maximizing the electronic influence of the gem-difluoro and N-benzodioxolyl groups.

Structural authentication Chemical procurement QC InChIKey-based differentiation

N-Aryl-3,3-difluoroazetidin-2-one Scaffold Demonstrates Class-Level Human Leucocyte Elastase Inhibitory Activity Dependent on N-Aryl Substitution

A systematic structure–activity study by Joyeau et al. (1996) established that N-aryl-3,3-difluoroazetidin-2-ones function as mechanism-based inactivators of human leucocyte elastase (HLE) through a latent electrophilic methylene quinoniminium intermediate [1]. The inhibitory potency was shown to be modulated by the nature and position of substituents on the N-aryl ring, with alkyl, methoxy, and carboxylic acid substituents producing differential effects on rates of β-lactam ring opening, benzylic group departure, and aqueous solubility [1]. While the specific N-(1,3-benzodioxol-5-yl) derivative was not tested in this study, the electron-donating character of the benzodioxole group is predicted to influence the rate of quinoniminium formation relative to the unsubstituted N-phenyl and N-alkyl-substituted analogs. This provides a rational basis for selecting the N-benzodioxolyl variant over N-phenyl or N-alkyl congeners when exploring HLE or related serine protease inhibition.

Serine protease inhibition Human leucocyte elastase Covalent warhead design

High-Throughput Screening Profiling Across Three Orthogonal Assay Targets Distinguishes This Compound from Single-Target Azetidinone Analogs

According to the Chemsrc bioassay record, 1-(1,3-benzodioxol-5-yl)-3,3-difluoro-4-phenylazetidin-2-one was evaluated in three distinct high-throughput screening assays conducted by The Scripps Research Institute Molecular Screening Center: (1) a cell-based assay to identify activators of the orphan GPCR GPR151 (Galanin receptor 4); (2) an AlphaScreen-based biochemical assay to identify activators of FBW7; and (3) an AlphaScreen-based biochemical assay to identify inhibitors of MITF . The deposition of this single compound across three mechanistically unrelated targets is atypical for azetidinone analogs, which are more commonly screened against single-target panels (e.g., cholesterol absorption or acetylcholinesterase inhibition). This multi-target screening profile provides procurement value: the compound has already been profiled in orthogonal assay formats, generating data that can inform selectivity assessments and off-target liability analyses without requiring de novo screening investment.

High-throughput screening GPR151 FBW7 MITF Polypharmacology

Optimal Application Scenarios for 1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-phenylazetidin-2-one Based on Verified Differentiation Evidence


Enantioselective Chemoenzymatic Synthesis of β-Amino Acid Derivatives Using Lipase-Catalyzed Kinetic Resolution

The gem-difluoro activation of the β-lactam ring — demonstrated on the core scaffold to enable lipase-catalyzed ring opening with ee > 99%, while non-fluorinated analogs are completely unreactive — makes this compound a candidate acyl donor for enantioselective transformations [1]. The N-benzodioxolyl substituent provides additional steric bulk that may further modulate enantioselectivity relative to the N-unsubstituted parent. Research groups developing fluorinated β-amino acid building blocks or fluorotaxol analogs should select this compound over non-fluorinated or mono-fluorinated azetidinones.

Structure–Activity Relationship (SAR) Exploration of N-Aryl-3,3-difluoroazetidin-2-ones as Serine Protease Inhibitors

Building on the class-level evidence that N-aryl-3,3-difluoroazetidin-2-ones inactivate human leucocyte elastase through a mechanism-based quinoniminium pathway [2], this specific compound offers a distinct N-aryl electronic profile (benzodioxole = electron-donating, methylenedioxy-bridged) compared to previously characterized N-phenyl, N-alkyl-phenyl, N-methoxyphenyl, and N-carboxyphenyl variants. Medicinal chemistry teams conducting SAR around the N-aryl position should procure this compound to probe the contribution of the benzodioxole motif to inhibitory potency, selectivity, and physicochemical properties.

Selectivity Profiling and Polypharmacology Assessment Using Pre-Existing Multi-Target HTS Data

This compound has already been screened in three orthogonal HTS assays (GPR151 activator, FBW7 activator, MITF inhibitor) at the Scripps Research Institute Molecular Screening Center . For laboratories studying GPCR signaling (GPR151/galanin receptor), ubiquitin ligase pathways (FBW7), or melanocyte transcription regulation (MITF), this pre-existing profiling reduces the need for de novo primary screening. The multi-target data also provide a starting point for assessing potential polypharmacology or off-target effects in chemical biology probe development.

Baseline Scaffold for Systematic Substituent Scanning at the C4-Phenyl Position

With an unsubstituted C4-phenyl ring, this compound serves as the minimal-steric-baseline scaffold for systematic SAR studies at the C4 position. Researchers can compare the biological and physicochemical properties of this parent compound against C4-substituted analogs (3-fluorophenyl, 4-fluorophenyl, 4-methoxyphenyl, or 3,4-disubstituted variants) to deconvolute the contribution of each substituent to target binding, metabolic stability, or pharmacokinetic behavior.

Quote Request

Request a Quote for 1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-phenylazetidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.